Tris(2-carboxaldehyde)triphenylphosphine
Overview
Description
Tris(2-carboxaldehyde)triphenylphosphine, also known as tris(2-formylphenyl)phosphine, is an organic compound with the chemical formula C21H15O3P. It is a colorless to pale yellow crystalline solid that is insoluble in water but soluble in most organic solvents. This compound is notable for its applications in organic synthesis and catalysis due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(2-carboxaldehyde)triphenylphosphine can be synthesized through a multi-step process involving the reaction of triphenylphosphine with 2-bromobenzaldehyde. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The use of polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Tris(2-carboxaldehyde)triphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds.
Scientific Research Applications
Tris(2-carboxaldehyde)triphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: It is employed in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and delivery systems.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism by which tris(2-carboxaldehyde)triphenylphosphine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- Tris(3-fluorophenyl)phosphine
- Tris(4-fluorophenyl)phosphine
- Tris(2-fluorophenyl)phosphane
- Tris(3,5-dimethylphenyl)phosphine
Uniqueness
Tris(2-carboxaldehyde)triphenylphosphine is unique due to the presence of aldehyde groups, which enhance its reactivity and versatility in organic synthesis. This structural feature allows it to participate in a broader range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-bis(2-formylphenyl)phosphanylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15O3P/c22-13-16-7-1-4-10-19(16)25(20-11-5-2-8-17(20)14-23)21-12-6-3-9-18(21)15-24/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVNSMJGMCPGFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)P(C2=CC=CC=C2C=O)C3=CC=CC=C3C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30789811 | |
Record name | 2,2',2''-Phosphanetriyltribenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30789811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50777-83-8 | |
Record name | 2,2',2''-Phosphanetriyltribenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30789811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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